molecular formula C17H19ClN2O B15141148 Pbrm1-BD2-IN-1

Pbrm1-BD2-IN-1

Cat. No.: B15141148
M. Wt: 302.8 g/mol
InChI Key: MMHUNORYEVIGHF-ZRDIBKRKSA-N
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Description

Pbrm1-BD2-IN-1 is a selective and cell-active inhibitor of the polybromo-1 bromodomain. This compound exhibits high binding affinity and inhibitory efficacy, making it a valuable tool in cancer research .

Preparation Methods

The synthesis of Pbrm1-BD2-IN-1 involves several steps, including the preparation of intermediate compounds and the final coupling reaction. The reaction conditions typically involve the use of specific reagents and solvents to achieve the desired product. Industrial production methods may involve scaling up these reactions while ensuring the purity and yield of the compound .

Chemical Reactions Analysis

Pbrm1-BD2-IN-1 undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one functional group with another.

Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and specific catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Pbrm1-BD2-IN-1 has several scientific research applications, including:

    Chemistry: It is used as a tool to study the interactions of bromodomains with other molecules.

    Biology: It helps in understanding the role of bromodomains in cellular processes.

    Medicine: It is used in cancer research to study the effects of inhibiting bromodomains on cancer cell growth.

Mechanism of Action

Pbrm1-BD2-IN-1 exerts its effects by binding to the bromodomains of the polybromo-1 protein. This binding inhibits the interaction of bromodomains with acetylated histones, thereby affecting chromatin remodeling and gene expression. The molecular targets and pathways involved include the inhibition of bromodomain-containing proteins and the modulation of chromatin structure .

Comparison with Similar Compounds

Pbrm1-BD2-IN-1 is unique in its high binding affinity and inhibitory efficacy compared to other similar compounds. Some similar compounds include:

These comparisons highlight the uniqueness of this compound in terms of its binding affinity and inhibitory efficacy, making it a valuable tool in scientific research.

Properties

Molecular Formula

C17H19ClN2O

Molecular Weight

302.8 g/mol

IUPAC Name

(3E)-6-chloro-3-(2-ethylbutylidene)-1,2-dihydropyrrolo[1,2-a]quinazolin-5-one

InChI

InChI=1S/C17H19ClN2O/c1-3-11(4-2)10-12-8-9-20-14-7-5-6-13(18)15(14)17(21)19-16(12)20/h5-7,10-11H,3-4,8-9H2,1-2H3/b12-10+

InChI Key

MMHUNORYEVIGHF-ZRDIBKRKSA-N

Isomeric SMILES

CCC(CC)/C=C/1\CCN2C1=NC(=O)C3=C2C=CC=C3Cl

Canonical SMILES

CCC(CC)C=C1CCN2C1=NC(=O)C3=C2C=CC=C3Cl

Origin of Product

United States

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